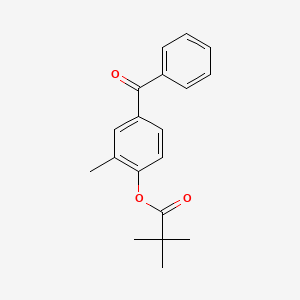

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential applications in scientific research due to its unique chemical properties. In

Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

Research has shown the potential of palladium complexes in catalyzing methoxycarbonylation reactions, leading to the selective formation of unsaturated esters or cascade reactions to α,ω-diesters. For example, the methoxycarbonylation of phenylethyne can yield methyl cinnamate with high activity and regioselectivity, demonstrating the utility of these catalysts in synthesizing complex esters and diesters from simple alkynes (Núñez Magro et al., 2010).

Photochemical Behavior

Substituent-dependent studies on trans-4-(N-arylamino)stilbenes have revealed that the photochemical behavior in solvents more polar than THF is strongly influenced by the substituent in the N-aryl group. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting the impact of molecular structure on photochemical properties (Yang et al., 2004).

Material Science and Polymer Chemistry

Studies on the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones demonstrate innovative routes to carbocycles. This research provides insights into the development of new synthetic methodologies for constructing complex molecular architectures (Mukai et al., 2003).

Corrosion Inhibition

Investigations into methyl-substituted phenyl-containing dithiocarbamate compounds have identified them as effective corrosion inhibitors for steel in acidic solutions. This highlights the potential of organic compounds in protecting metals against corrosion, offering a more environmentally friendly alternative to traditional inhibitors (Kıcır et al., 2016).

Antiproliferative Assays and Potential HDAC Inhibitors

Research into the synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates has identified compounds with potential as histone deacetylase (HDAC) inhibitors. These findings contribute to the development of new therapeutic agents for cancer treatment, underscoring the role of chemical synthesis in medicinal chemistry (El-Rayes et al., 2019).

Propiedades

IUPAC Name |

(4-benzoyl-2-methylphenyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13-12-15(17(20)14-8-6-5-7-9-14)10-11-16(13)22-18(21)19(2,3)4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFKARSPTYFZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2732078.png)

![1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732081.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)

![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)